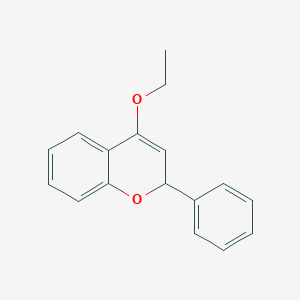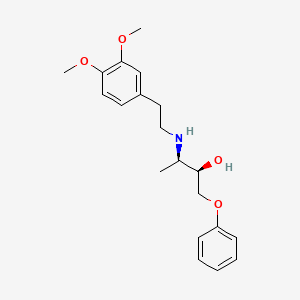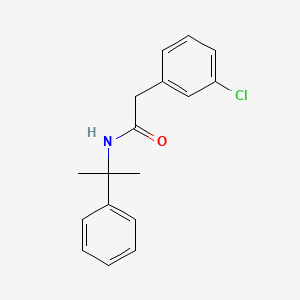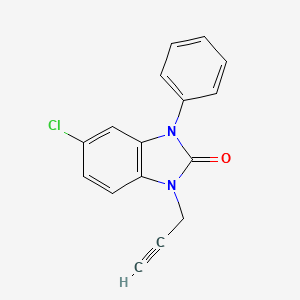
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- is a heterocyclic compound with significant pharmacological and industrial applications. This compound is part of the benzimidazolone family, known for its diverse biological activities, including antibacterial, antifungal, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions and unusual C–O bond cleavage.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are carried out under inert atmospheres and high temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, Grignard reagents.
Major Products Formed
Oxidation: Formation of benzimidazolone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazolone derivatives.
Substitution: Formation of substituted benzimidazolone derivatives with various functional groups.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Urea, N,N’- (1,2-phenylene)-
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole .
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- stands out due to its unique structural features, such as the presence of a chloro and propynyl group, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
79759-41-4 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1-prop-2-ynylbenzimidazol-2-one |
InChI |
InChI=1S/C16H11ClN2O/c1-2-10-18-14-9-8-12(17)11-15(14)19(16(18)20)13-6-4-3-5-7-13/h1,3-9,11H,10H2 |
InChI Key |
RVVPNBKZSAIEDU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


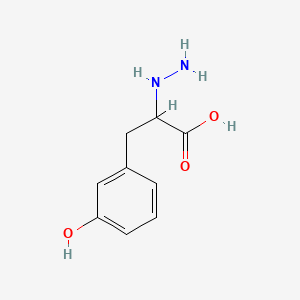

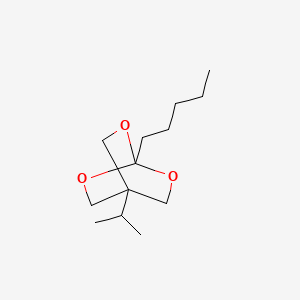
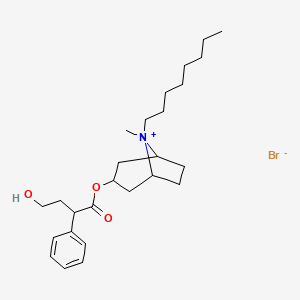
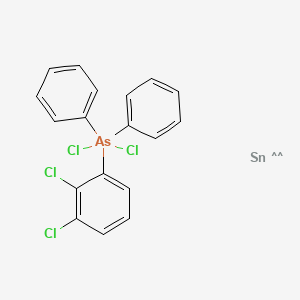
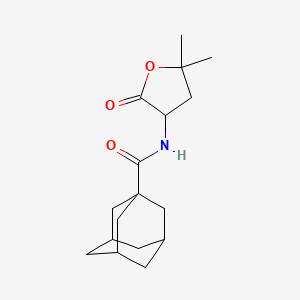
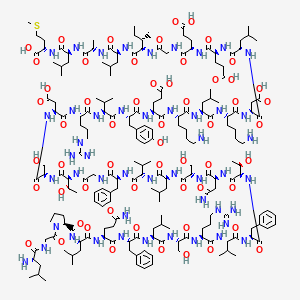
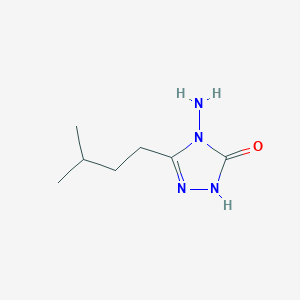
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

